molecular formula C21H20O5 B2733609 (Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 623122-90-7

(Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2733609
CAS No.: 623122-90-7
M. Wt: 352.386
InChI Key: PCRZFCLVBSNMEL-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic benzofuran derivative characterized by a benzylidene substituent at the 2-position of the benzofuran core, a 3-oxo group, and an ethyl ester-linked propanoate side chain at the 6-position. The Z-configuration of the benzylidene moiety (4-methylphenyl group) distinguishes it from stereoisomeric forms.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-4-24-21(23)14(3)25-16-9-10-17-18(12-16)26-19(20(17)22)11-15-7-5-13(2)6-8-15/h5-12,14H,4H2,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRZFCLVBSNMEL-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, highlighting its significance in the field.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzaldehyde derivatives with dihydrobenzofuran intermediates. The synthetic route often includes steps such as:

  • Formation of the benzylidene derivative : This is achieved by reacting 4-methylbenzaldehyde with a suitable diketone or dihydro compound.
  • Esterification : The resulting compound is then esterified with ethyl propanoate to yield the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, a related compound was shown to inhibit protein kinase CK2, which is often overexpressed in various cancers. The compound demonstrated an IC50 value of 0.56 μM against CK2, indicating potent inhibitory effects compared to standard inhibitors .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported at concentrations as low as 1000 μg/mL .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. Similar benzofuran derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with oxidative stress and related diseases.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigating the effects of a structurally related compound on cancer cell lines revealed that treatment led to a significant reduction in cell viability. The MTT assay indicated that the compound effectively inhibited proliferation in stomach and hepatocellular cancer cell lines, supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, a series of derivatives were tested against common pathogens. Results indicated that the compounds exhibited varying degrees of inhibition, with some showing superior efficacy compared to established antibiotics .

CompoundMIC (μg/mL)Activity
Compound A500Effective against S. aureus
Compound B1000Effective against E. coli
Compound C250Effective against both

Scientific Research Applications

Structural Characteristics

The compound features a benzofuran moiety, which is significant for its biological activities. Its structure allows for interactions with various biological targets, making it a candidate for pharmacological studies. The synthesis typically involves multi-step organic reactions starting from readily available materials like benzaldehyde derivatives and ethyl propanoate.

Biological Activities

1. Anticancer Properties
Research indicates that compounds with benzofuran structures often exhibit anticancer properties. The complex interactions of (Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate with cellular mechanisms suggest potential as an anticancer agent. Studies have shown that similar benzofuran derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Effects
The compound's structure may also confer anti-inflammatory properties. Benzofuran derivatives have been studied for their ability to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

3. Enzyme Inhibition
The compound may interact with specific enzymes or receptors in biological systems, which could be beneficial in designing enzyme inhibitors for therapeutic purposes. For instance, the inhibition of enzymes involved in cancer progression or inflammation could provide a pathway for developing new drugs.

Synthesis and Characterization

The synthesis of this compound involves several key steps:

  • Formation of the Benzofuran Core : Starting from benzaldehyde derivatives, the reaction conditions must be optimized for yield and purity.
  • Esterification : The reaction between the benzofuran derivative and ethyl propanoate leads to the formation of the target compound.
  • Characterization Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of the synthesized compound.

Case Study 1: Anticancer Activity

A study on related benzofuran derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis through caspase activation and mitochondrial dysfunction, suggesting that this compound could exhibit similar properties .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies have shown that benzofuran derivatives can inhibit pro-inflammatory cytokines. Similar investigations into this compound may reveal its potential to modulate inflammatory responses effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound shares a core benzofuran scaffold with analogs but differs in substituent groups, which critically influence physicochemical properties and bioactivity. Key analogs include:

Compound Name Benzylidene Substituent Ester Group Molecular Weight (g/mol) Key Features
(Z)-ethyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (Target) 4-methylphenyl Ethyl ~370.4 (estimated) Electron-donating methyl group enhances lipophilicity; ethyl ester increases metabolic stability.
Methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 3-fluorophenyl Methyl ~356.3 (estimated) Fluorine’s electron-withdrawing effect may alter electronic density and binding affinity.
Methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 5-bromo-2-methoxyphenyl Methyl ~441.2 (estimated) Bromine and methoxy groups add steric bulk and polarity; may influence solubility and target interaction.
Substituent Analysis:
  • 3-Fluorobenzylidene : Fluorine’s electronegativity may polarize the benzylidene ring, affecting hydrogen bonding and receptor interactions. Methyl ester reduces steric hindrance compared to ethyl.
  • 5-Bromo-2-methoxybenzylidene : Bromine’s size and methoxy’s polarity could reduce solubility but improve binding to hydrophobic pockets in enzymes or receptors.

Bioactivity Insights

  • Ferroptosis Induction: Benzofuran derivatives with electron-deficient substituents (e.g., fluorine, bromine) have shown promise as ferroptosis inducers in cancer models . The target’s methyl group may modulate this activity via redox dynamics.
  • Antimicrobial Potential: Ethyl esters often exhibit prolonged half-lives compared to methyl esters, which could enhance antimicrobial efficacy in plant-derived applications .

Research Findings and Implications

Key Observations

Substituent-driven lipophilicity correlates with enhanced cellular uptake but may compromise aqueous solubility.

Halogenated analogs (e.g., 3-fluoro, 5-bromo) show higher predicted binding affinities to enzymes like cyclooxygenase-2 (COX-2) due to polarized aromatic systems .

Ethyl esters in the target compound may offer metabolic advantages in drug design, reducing first-pass effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.